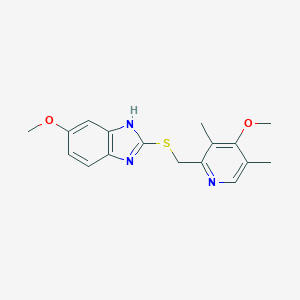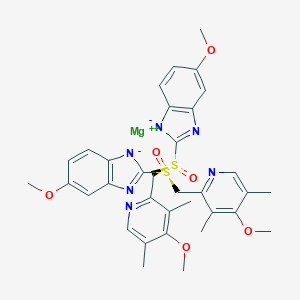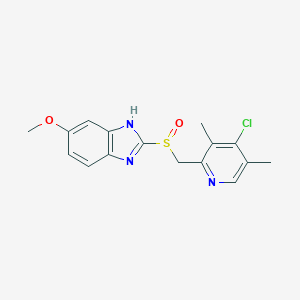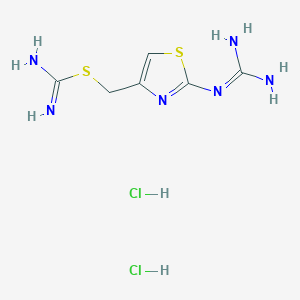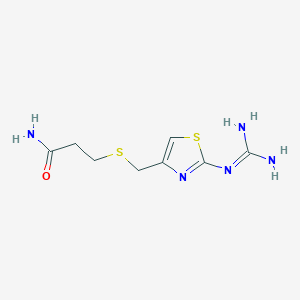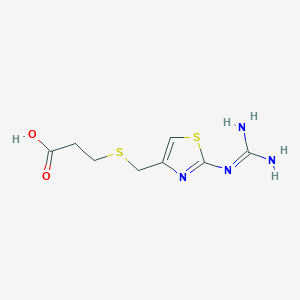
Carbuterol
Übersicht
Beschreibung
Carbuterol, also known as this compound hydrochloride, is a short-acting beta-2 adrenoreceptor agonist. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease. This compound is known for its selective action on the bronchial smooth muscles, providing relief from bronchospasm without significantly affecting the heart .
Wissenschaftliche Forschungsanwendungen
Carbuterol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-2 adrenoreceptor agonists and their interactions.
Biology: Investigated for its effects on bronchial smooth muscle cells and its potential role in modulating immune responses.
Medicine: Extensively studied for its therapeutic potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Used in the development of new bronchodilator formulations and as a reference standard in quality control
Wirkmechanismus
Target of Action
Carbuterol is a short-acting β2 adrenoreceptor agonist . The primary targets of this compound are the β2 adrenergic receptors located primarily in the bronchial smooth muscle . These receptors play a crucial role in mediating bronchodilation, which is the expansion of the bronchial air passages.
Mode of Action
This compound interacts with its targets, the β2 adrenergic receptors, leading to bronchodilation . This interaction results in the relaxation of bronchial smooth muscle, which helps to open up the airways and improve airflow . This makes it easier for individuals with conditions like asthma to breathe.
Biochemical Pathways
As a β2 adrenoreceptor agonist, it is likely to involve the activation of adenylate cyclase and the increase in cyclic amp in bronchial smooth muscle cells This leads to the relaxation of bronchial smooth muscle and bronchodilation
Result of Action
The primary molecular and cellular effect of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to open up the airways and improve airflow, making it easier for individuals with conditions like asthma to breathe .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbuterol can be synthesized through a multi-step process involving the reaction of 5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxyphenylurea with various reagents. The synthesis typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxy-5-nitrophenylurea with tert-butylamine to form the intermediate compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Carbuterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogen and a palladium catalyst.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated this compound derivatives.
Vergleich Mit ähnlichen Verbindungen
Albuterol: Another short-acting beta-2 adrenoreceptor agonist used as a bronchodilator.
Terbutaline: A beta-2 adrenoreceptor agonist with similar bronchodilatory effects.
Salmeterol: A long-acting beta-2 adrenoreceptor agonist used for prolonged relief from bronchospasm.
Comparison:
Selectivity: Carbuterol has a higher selectivity for bronchial smooth muscles compared to albuterol and terbutaline, reducing the risk of cardiovascular side effects.
Duration of Action: this compound is a short-acting agent, similar to albuterol and terbutaline, but unlike salmeterol, which is long-acting.
Potency: this compound is potent in its action, providing effective bronchodilation at lower doses compared to some other beta-2 adrenoreceptor agonists
This compound stands out due to its high selectivity and potency, making it a valuable compound in the treatment of respiratory conditions.
Eigenschaften
IUPAC Name |
[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXXQOFIRIICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34866-46-1 (mono-hydrochloride) | |
| Record name | Carbuterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00865737 | |
| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34866-47-2 | |
| Record name | Carbuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbuterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbuterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbuterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N12JR32MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Carbuterol is a β2-adrenergic agonist, meaning it selectively binds to and activates β2-adrenergic receptors. [, , , ] These receptors are primarily found in smooth muscle cells lining the airways. Upon activation, this compound initiates a signaling cascade that ultimately leads to smooth muscle relaxation, resulting in bronchodilation and improved airflow. [, ]
A: While some studies initially suggested differences, in vitro experiments using guinea pig trachea and blood vessels demonstrated that the trachea-blood vessel selectivity of β-adrenoceptor stimulants like this compound is likely due to the influence of extraneuronal uptake (ENU), rather than inherent differences in the receptors themselves. []
A: Yes, studies in rats have shown that subcutaneous injections of this compound can elicit a dipsogenic effect, meaning it increases thirst. This effect is dose-dependent and appears to be mediated by the stimulation of the renin-angiotensin system. []
A: While some β2-agonists like isoproterenol increase cyclic AMP levels in bovine tracheal muscle alongside relaxation, this compound and salbutamol were found to relax the muscle without significantly impacting cyclic AMP content. [, ] This suggests that alternative pathways may contribute to their bronchodilatory effects.
ANone: The molecular formula of this compound hydrochloride is C18H30ClN3O3, and its molecular weight is 371.9 g/mol.
A: this compound exhibits a complex degradation pattern in aqueous solutions, primarily influenced by pH. At extreme pH values (very acidic or basic), specific acid and base catalyses dominate the degradation process. [] Intramolecular catalysis plays a significant role, with both protonated and unprotonated phenolic groups participating in the reaction. [] The primary degradation pathway involves the cyclization of this compound, forming a derivative through the intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in ammonia expulsion. []
A: The specific structural features of this compound, including the tert-butylamino group and the urea group, are crucial for its β2-adrenergic receptor selectivity and bronchodilatory activity. These groups interact with specific amino acid residues in the receptor binding pocket, leading to receptor activation and downstream signaling. [, , ]
A: this compound is typically formulated as an aerosol for inhalation or as tablets for oral administration. [, , , , , , , ] Specific formulation strategies are employed to optimize drug delivery and enhance its therapeutic efficacy. These strategies may include the use of excipients to improve solubility, stabilize the drug against degradation, or enhance its absorption and bioavailability. [, ]
A: Inhaled this compound exhibits a longer duration of action compared to some other β2-agonists like isoproterenol and hexoprenaline. This prolonged effect is attributed to its slower rate of metabolism and elimination from the body. [, , ] Studies have shown that the bronchodilatory effects of inhaled this compound can persist for up to 8 hours. [, ]
A: this compound can be administered via inhalation or orally. [, , , , , , , ] Inhalation allows for direct delivery to the lungs, resulting in a faster onset of action and potentially fewer systemic side effects. [, , ] Oral administration, while convenient, is associated with a slower onset and a longer duration of action. [, , ]
A: Preclinical studies have utilized various animal models, including guinea pigs and dogs, to investigate the bronchodilatory effects of this compound and its impact on tracheal mucous velocity. [, , ] These studies have provided valuable insights into the drug's mechanism of action and its potential therapeutic benefits.
A: Yes, numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with asthma. [, , , , , , , , , ] These studies have generally demonstrated that this compound, administered either orally or via inhalation, effectively improves lung function and reduces asthma symptoms.
A: Various analytical methods have been developed and validated for the detection and quantification of this compound in biological matrices, including urine and animal tissues. [, , , , ] These methods often involve a combination of extraction techniques, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and detection. [, , , ] Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific techniques commonly employed for this compound analysis. [, , ]
A: Yes, researchers have developed sensitive immunochromatographic strips for the rapid detection of this compound and other β-agonists in various matrices. [] These strips utilize highly specific monoclonal antibodies, such as 3G10, that exhibit broad cross-reactivity with multiple β-agonists, including this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


